PDK1/Akt/Flt Dual Pathway Inhibitor
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Overview
Description
The compound known as PDK1/Akt/Flt Dual Pathway Inhibitor is a small molecule that primarily controls the biological activity of PDK1, Akt, and Flt pathways. This compound is used extensively in phosphorylation and dephosphorylation applications, particularly in the context of cancer research and treatment. It is known for its ability to selectively induce apoptosis in acute myelogenous leukemia cells while having minimal effects on normal cells .
Mechanism of Action
Target of Action
The primary targets of the PDK1/Akt/Flt Dual Pathway Inhibitor are PDK1 and Akt . PDK1 (Phosphoinositide-dependent kinase-1) and Akt (also known as Protein Kinase B) are pivotal enzymes in the PI3K/AKT signaling pathway, which plays a crucial role in regulating various cellular processes such as growth, survival, and metabolism .
Mode of Action
The this compound directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival .
Biochemical Pathways
The this compound affects the PI3K/AKT and Flt3/PIM signaling pathways . The dual inhibition nature against both these pathways allows effective killing of Acute Myelogenous Leukemia (AML) cells that are otherwise resistant to inhibitors that target only the PDK1/Akt pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The this compound selectively induces apoptosis in AML cells with little effect on normal CD34+ AML progenitor cells . It effectively kills AML cells, including those with wild-type Flt3, single mutant ITD/D835, and double mutant Flt3-ITD-TDK .
Action Environment
It is known that the compound should be protected from light and can be stored at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
The PDK1/Akt/Flt Dual Pathway Inhibitor directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Cellular Effects
The this compound selectively induces apoptosis in Acute Myelogenous Leukemia (AML) cells with little effect on normal CD34+ AML progenitor cells . It has been shown to directly inhibit both PDK1 and Akt activities in in vitro kinase assays in a dose-dependent manner and block cellular phosphorylation of Akt at both Ser473 and Thr308 . The dual inhibition nature against both PDK1/Akt and Flt3/PIM signaling pathways allows effective killing of AML cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level by directly inhibiting both PDK1 and Akt activities . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Temporal Effects in Laboratory Settings
The this compound has been shown to have a dose-dependent effect on the inhibition of PDK1 and Akt activities
Metabolic Pathways
The this compound is involved in the PI3K/AKT pathway. It disrupts this pathway by inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Subcellular Localization
The this compound functions at the inner surface of the cell membrane . It is recruited to this location through phosphatidylinositide (PtdIns) phosphate-mediated recruitment . Ptdins and membrane localization are not required for AKT phosphorylation and activation, but rather serve to induce a functional physical interaction between PDK1 and AKT .
Preparation Methods
The synthetic route for PDK1/Akt/Flt Dual Pathway Inhibitor involves the preparation of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one and 10H-Indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one. The reaction conditions typically involve the use of dimethyl sulfoxide as a solvent, with the compound being stored at temperatures between 2-8°C and protected from light
Chemical Reactions Analysis
PDK1/Akt/Flt Dual Pathway Inhibitor undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PDK1/Akt/Flt Dual Pathway Inhibitor has a wide range of scientific research applications, including:
Chemistry: Used in studies involving phosphorylation and dephosphorylation processes.
Biology: Employed in research on cell signaling pathways, particularly those related to cancer.
Medicine: Investigated for its potential therapeutic effects in treating acute myelogenous leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
PDK1/Akt/Flt Dual Pathway Inhibitor is unique in its ability to inhibit multiple pathways simultaneously. Similar compounds include:
Cdk4 Inhibitor III: Primarily targets cyclin-dependent kinase 4.
Dihydrotanshinone I: Inhibits various kinases and has antiviral properties.
Ro 08-2750: Known for its protease inhibition activity.
Beta-lapachone: Exhibits anticancer properties through different mechanisms
These compounds differ in their specific targets and mechanisms of action, highlighting the unique multi-target inhibition capability of this compound.
Properties
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANHMGWPXVBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.